N-allyl-5-chlorothiophenecarboxamide
Description
N-Allyl-5-chlorothiophenecarboxamide is a thiophene-based amide derivative characterized by a chlorine atom at the 5-position of the thiophene ring and an allyl group (-CH₂CH=CH₂) attached to the amide nitrogen. This compound belongs to a class of bioactive heterocyclic molecules where the thiophene scaffold is frequently modified to enhance electronic, steric, or solubility properties for applications in medicinal chemistry and materials science. The allyl group contributes steric flexibility and unsaturated bonding, which may facilitate unique reactivity patterns or improve pharmacokinetic properties such as membrane permeability .
For instance, 5-chlorothiophene-2-carboxylic acid could undergo an acid-amine coupling reaction with allylamine, similar to the synthesis of N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide described in .
Properties
Molecular Formula |
C8H8ClNOS |
|---|---|
Molecular Weight |
201.67 g/mol |
IUPAC Name |
5-chloro-N-prop-2-enylthiophene-2-carboxamide |
InChI |
InChI=1S/C8H8ClNOS/c1-2-5-10-8(11)6-3-4-7(9)12-6/h2-4H,1,5H2,(H,10,11) |
InChI Key |
SACOFAMTBDMJNN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(S1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds for Comparison :
N-(4-Acetylphenyl)-5-chlorothiophene-2-carboxamide ()
Chalcone Derivatives of N-(4-Acetylphenyl)-5-chlorothiophene-2-carboxamide (4a-o, )
| Property | N-Allyl-5-Chlorothiophenecarboxamide | N-(4-Acetylphenyl)-5-Chlorothiophene-2-carboxamide | Chalcone Derivatives (4a-o) |
|---|---|---|---|
| Substituent on Amide N | Allyl (-CH₂CH=CH₂) | 4-Acetylphenyl | 4-Acetylphenyl + Chalcone moiety |
| Molecular Weight | ~215.7 g/mol (estimated) | ~293.7 g/mol | ~350–450 g/mol (varies by R group) |
| Key Functional Groups | Thiophene-Cl, amide, allyl | Thiophene-Cl, amide, acetylphenyl | Thiophene-Cl, amide, chalcone |
| Synthetic Pathway | Acid-amine coupling (allylamine) | Acid-amine coupling (4-aminophenyl ethanone) | Condensation with aldehydes |
- Substituent Impact: The allyl group in this compound is smaller and less electron-withdrawing than the acetylphenyl group in its counterpart. This difference reduces steric hindrance and may enhance solubility in nonpolar solvents. The acetylphenyl group in N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide enables further derivatization (e.g., chalcone formation via aldol condensation), a pathway unavailable to the allyl derivative due to the absence of a ketone group .
Physicochemical Properties
- Thermal Stability : The acetylphenyl group may enhance thermal stability due to aromatic stacking interactions, whereas the allyl derivative’s unsaturated bond could make it prone to oxidation or polymerization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
